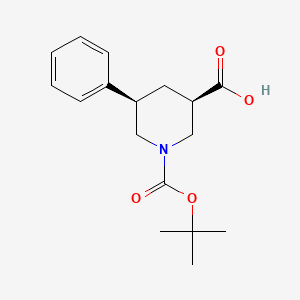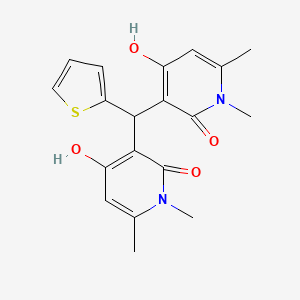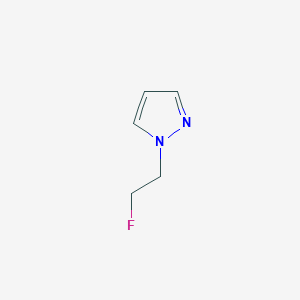
1-(2-fluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-fluoroethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 139578-67-9 . It has a molecular weight of 114.12 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7FN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 114.12 .
Aplicaciones Científicas De Investigación
Potential as Antipsychotic Agents
1-(2-fluoroethyl)-1H-pyrazole and related compounds have been explored for their potential antipsychotic properties. Studies have investigated compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which showed antipsychotic-like effects in animal behavioral tests without interacting with dopamine receptors. These compounds, including derivatives metabolized from the original compound, exhibit promising activity and unique pharmacological profiles distinct from traditional antipsychotics (Wise et al., 1987).
Analgesic, Anti-Inflammatory, and Vasorelaxant Effects
Studies on pyrazole derivatives, including those similar to this compound, have shown significant analgesic, anti-inflammatory, and vasorelaxant effects. For instance, the compound 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole demonstrated reduced abdominal writhing and paw edema in animal models, indicating potential for treating pain and inflammation (Oliveira et al., 2017).
Antimicrobial and Antitumor Activities
Pyrazole compounds are also being researched for their antimicrobial and antitumor activities. Studies have synthesized and evaluated various pyrazole-sulfonamide derivatives, some of which showed promising antitumor activity against certain cancer cell lines, suggesting their potential as anticancer agents (Mert et al., 2014). Additionally, other studies have focused on pyrazole derivatives for their antibacterial properties, showing effectiveness against various bacterial strains (Rai et al., 2009).
Potential COX-2 Inhibitors
Research has also been conducted on pyrazole derivatives as COX-2 inhibitors, which are important in the treatment of inflammation and pain. Compounds like 4,5-diaryl-1H-pyrazole-3-ol derivatives have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2 enzymes, showing selectivity for COX-2 and potential therapeutic applications (Patel et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFBQSXPKJXUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614477.png)

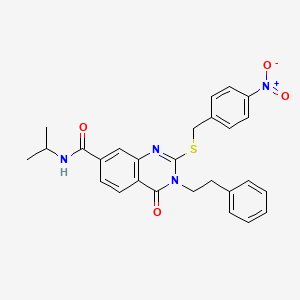
![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2614483.png)
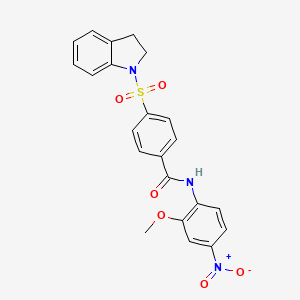

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)
![N-[1-[(1-Cyanocyclopentyl)amino]-1-oxopropan-2-yl]cyclohexanecarboxamide](/img/structure/B2614489.png)
![3-[[(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-N,N-diethylbenzamide](/img/structure/B2614492.png)
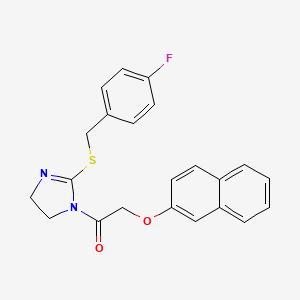
![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)

